2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one
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Overview
Description
2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one is an organic compound with the molecular formula C14H19NO2. This compound is characterized by a morpholine ring substituted with a phenyl group and a methyl group, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one typically involves the reaction of morpholine derivatives with phenyl-substituted ketones. One common method includes the use of 2-methyl-2-phenylmorpholine as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-Methyl-2-morpholin-4-yl-1-phenylpropan-1-one
Uniqueness
What sets 2-Methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one apart from similar compounds is its unique substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1-(2-methyl-2-phenylmorpholin-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12(2)14(17)16-9-10-18-15(3,11-16)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPRQNBVWQXJLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCOC(C1)(C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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